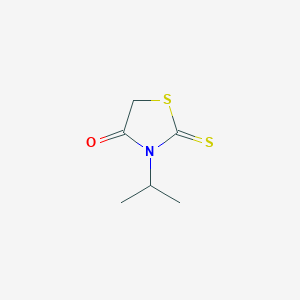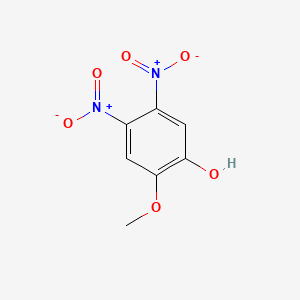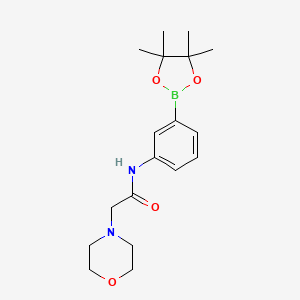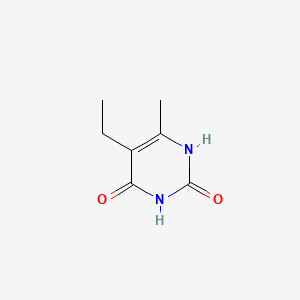![molecular formula C9H13ClMgSi B3045457 Magnesium, chloro[(dimethylphenylsilyl)methyl]- CAS No. 107735-20-6](/img/structure/B3045457.png)
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Übersicht
Beschreibung
Magnesium, chloro[(dimethylphenylsilyl)methyl]- is an organometallic compound that features a magnesium atom bonded to a chloro[(dimethylphenylsilyl)methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, chloro[(dimethylphenylsilyl)methyl]- can be synthesized through the reaction of dimethylphenylsilylmethyl chloride with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the magnesium reagent. The reaction proceeds as follows:
C6H5Si(CH3)2CH2Cl+Mg→C6H5Si(CH3)2CH2MgCl
Industrial Production Methods
Industrial production of magnesium, chloro[(dimethylphenylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, chloro[(dimethylphenylsilyl)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Useful in forming carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an inert solvent like THF.
Substitution Reactions: Often involves alkyl or aryl halides, with the reaction conditions tailored to the specific halide used.
Coupling Reactions: Catalysts such as palladium or nickel are commonly used to facilitate these reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Silanes: Result from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Magnesium, chloro[(dimethylphenylsilyl)methyl]- has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of magnesium, chloro[(dimethylphenylsilyl)methyl]- involves the formation of a reactive magnesium-carbon bond. This bond imparts nucleophilic character to the carbon atom, enabling it to participate in various chemical reactions. The compound can interact with electrophilic centers in other molecules, facilitating the formation of new bonds and the transformation of chemical structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Magnesium, chloro[(dimethylphenylsilyl)methyl]- is unique due to the presence of the magnesium atom, which imparts distinct reactivity compared to other similar silanes. The magnesium-carbon bond in this compound provides enhanced nucleophilicity, making it a valuable reagent in organic synthesis and other applications.
Eigenschaften
IUPAC Name |
magnesium;methanidyl-dimethyl-phenylsilane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNRZVBTLJKSF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClMgSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)








![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)
